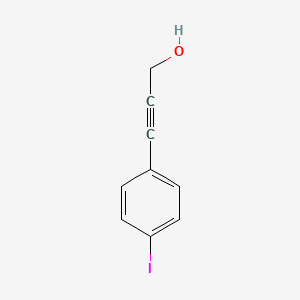

3-(4-Iodophenyl)-2-propyn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IO |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

3-(4-iodophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H7IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 |

InChI Key |

XHLANBRMIZBQOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Iodophenyl 2 Propyn 1 Ol

Retrosynthetic Analysis of Arylpropargylic Alcohol Architectures

Retrosynthetic analysis of arylpropargylic alcohols like 3-(4-Iodophenyl)-2-propyn-1-ol reveals a primary disconnection strategy centered on the carbon-carbon bond between the aromatic ring and the alkyne. This leads to two key synthons: a (4-iodophenyl) cation equivalent and a propargyl alcohol anion equivalent.

A common and practical application of this disconnection involves an aryl halide and a terminal alkyne. Specifically, for this compound, the retrosynthesis would involve disconnecting the molecule into 1,4-diiodobenzene (B128391) and propargyl alcohol. This approach is amenable to well-established cross-coupling methodologies.

Alternative disconnections could involve the carbon-carbon bond of the alkyne or the carbon-oxygen bond of the alcohol, but these are generally less common for this specific target. The direct coupling of an aryl halide with a terminal propargyl alcohol is often the most efficient and convergent route. mdpi.comrsc.org

Direct Synthesis Approaches via Carbon-Carbon Bond Formation

The most prevalent method for synthesizing this compound is through the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira cross-coupling reaction stands out as the most powerful and widely used technique for this transformation. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this translates to the reaction of a 4-iodo-substituted aromatic ring with propargyl alcohol. Aryl iodides are particularly effective substrates for this reaction due to their high reactivity. mdpi.comrsc.org

The general reaction is as follows:

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. While traditional systems employ a palladium(0) catalyst and a copper(I) salt, significant research has focused on optimizing these components.

Palladium Catalysts : A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. wikipedia.orgacs.org The choice of catalyst can influence reaction times and yields. For instance, Pd(OAc)₂ has been shown to be effective in ligand-, amine-, and copper-free Sonogashira reactions of aryl iodides. acs.org

Copper Co-catalysts : Copper(I) salts, such as CuI, are typically used to facilitate the reaction. mdpi.comwalisongo.ac.id However, the presence of copper can lead to the undesirable Glaser-Hay coupling, which is the homocoupling of the terminal alkyne. walisongo.ac.id This has prompted the development of copper-free Sonogashira protocols. rsc.orgacs.org

Recent developments have also explored the use of more sustainable and recyclable catalysts, such as nanosized MCM-41 anchored palladium bipyridyl complexes. mdpi.com Iron and cobalt-based catalysts have also been investigated as alternatives to palladium, showing promising results in some cases. beilstein-journals.orgnih.gov

The choice of ligand for the palladium catalyst plays a crucial role in the outcome of the Sonogashira reaction. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. wikipedia.orgmdpi.com The electronic and steric properties of the ligand can significantly impact the catalytic activity.

Electron-rich and Bulky Ligands : Electron-rich phosphine ligands can enhance the rate of oxidative addition of the aryl halide to the palladium center. libretexts.org Sterically bulky ligands can promote the dissociation of the active palladium catalyst, leading to more efficient coupling. libretexts.org For example, XPhos has been identified as an effective ligand for the Sonogashira coupling of aryl bromides in water. ua.es

Nitrogen-based Ligands : Nitrogen-containing ligands, such as pyridines and pyrimidines, have also been successfully used in Sonogashira couplings, offering stable and effective alternatives to phosphine ligands. wikipedia.org

The following table summarizes the effect of different ligands on the Sonogashira reaction:

| Ligand Type | Examples | Effect on Reaction |

| Phosphine Ligands | Triphenylphosphine (PPh₃), XPhos | Commonly used, can be tuned for improved efficiency. mdpi.comlibretexts.orgua.es |

| Nitrogen-based Ligands | Pyridines, Pyrimidines | Stable alternatives to phosphines. wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | Have shown high activity in some systems. beilstein-journals.org |

The solvent and base are critical parameters that must be optimized for a successful Sonogashira coupling.

Solvents : A range of solvents can be used, with the choice often depending on the specific substrates and catalytic system. Common solvents include triethylamine (B128534) (which can also act as the base), DMF, NMP, and toluene (B28343). mdpi.comscielo.br In some cases, non-polar solvents like toluene have been found to be superior to polar solvents. lucp.net The use of "green" solvents like water and polyethylene (B3416737) glycol (PEG) has also been explored. wikipedia.orgnih.gov

Bases : An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgmdpi.com Inorganic bases like K₂CO₃ and K₃PO₄ have also been employed, particularly in copper-free systems. nih.govrsc.org The choice of base can significantly affect the reaction yield and rate. scielo.brrsc.orgresearchgate.net

The table below outlines the impact of different solvents and bases on the Sonogashira reaction:

| Parameter | Examples | Influence on Reaction |

| Solvent | Triethylamine, DMF, Toluene, Water | Affects solubility, reaction rate, and in some cases, selectivity. wikipedia.orgmdpi.comscielo.brlucp.net |

| Base | Triethylamine, K₂CO₃, K₃PO₄, Pyrrolidine | Essential for alkyne deprotonation and neutralization of the acid byproduct. mdpi.comnih.govua.esrsc.org |

Alternative Alkynylation Strategies for Aryl Halides

While the Sonogashira reaction is the dominant method, other strategies for the alkynylation of aryl halides to produce arylpropargylic alcohols exist.

One notable alternative is the Favorskii reaction, which involves the nucleophilic addition of an alkyne to an aldehyde in the presence of a strong base. mdpi.com A modified, transition-metal-free Favorskii-type reaction has been developed using a combination of Cs₂CO₃ and triethylamine as weak bases for the synthesis of propargyl alcohols. mdpi.com

Additionally, rhodium-catalyzed reactions of propargylic alcohols with boronic acids have been shown to be effective for the synthesis of trisubstituted allylic alcohols, which can be precursors to other functionalized molecules. organic-chemistry.orgnih.gov

Derivatization from Precursor Compounds

The synthesis of this compound can be accomplished by modifying the parent compound, propargyl alcohol (2-propyn-1-ol). This approach typically involves a cross-coupling reaction where the terminal alkyne of propargyl alcohol is coupled with a suitable iodinated aromatic compound. The Sonogashira coupling is a powerful and widely used method for this transformation. mdpi.com

In this strategy, propargyl alcohol itself acts as the key precursor. The reaction involves the palladium- and copper-catalyzed coupling of the terminal alkyne C-H bond of propargyl alcohol with an aryl halide, in this case, a diiodobenzene. mdpi.comrsc.org A similar transformation has been documented in the synthesis of the isomeric 3-(2-Iodophenyl)-2-propyn-1-ol, where propargyl alcohol was coupled with 1,2-diiodobenzene. ru.nl This precedent highlights the viability of modifying the propargyl alcohol backbone to introduce the desired iodophenyl moiety.

The reaction typically proceeds under mild conditions, often employing a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst like copper(I) iodide (CuI). ru.nl An amine base, such as diethylamine (B46881) or triethylamine, is used to scavenge the hydrogen halide formed during the reaction. mdpi.comru.nl The hydroxyl group of propargyl alcohol generally does not require protection for this reaction, which enhances the efficiency of the synthesis. mdpi.com

| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Conditions | Yield | Reference |

| 1,2-Diiodobenzene | 2-Propyn-1-ol | PdCl₂(PPh₃)₂, CuI | Diethyl ether | Diethylamine | 20 h | - | ru.nl |

This table showcases a representative reaction for the synthesis of an isomer, demonstrating the modification of propargyl alcohol.

A more direct and common approach to this compound involves the Sonogashira cross-coupling reaction starting from a substituted iodobenzene, typically 1,4-diiodobenzene. rsc.org This method is highly efficient for forming the C(sp²)-C(sp) bond between the aryl group and the alkyne. mdpi.com

The reaction couples a terminal alkyne, in this case, propargyl alcohol, with an aryl halide. Due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, 1,4-diiodobenzene is an excellent substrate for this transformation. mdpi.com By carefully controlling the stoichiometry of the reactants, a mono-coupling reaction can be favored, leading to the desired this compound. Using an excess of the diiodo-compound can help minimize the formation of the di-substituted by-product.

Several catalytic systems have been employed for this type of transformation. A common system involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) iodide co-catalyst in the presence of an amine base. rsc.org Variations in catalysts, ligands, and reaction conditions have been explored to optimize yields and selectivity. For instance, the coupling of propargyl glycosides with 1,4-diiodobenzene has been successfully achieved using Pd(PPh₃)₄ in a mixture of DMF and triethylamine. rsc.org Similarly, Boc-protected propargyl amine has been coupled with 1,4-diiodobenzene using Pd(PPh₃)₄ and CuI in a pyrrolidine/DMF mixture, yielding the product in high yield. researchgate.net These examples demonstrate the robustness of the Sonogashira coupling for constructing the 3-(4-iodophenyl)propargyl framework.

| Aryl Halide | Alkyne Derivative | Catalyst System | Solvent | Base | Conditions | Yield | Reference |

| 1,4-Diiodobenzene | Propargyl lactoside | Pd(PPh₃)₄ | DMF | Triethylamine | - | 90% (dimer) | mdpi.com |

| 1,4-Diiodobenzene | Boc-propargyl amine | Pd(PPh₃)₄, CuI | Pyrrolidine/DMF | Pyrrolidine | - | 91% | researchgate.net |

| 1,4-Diiodobenzene | Propargyl α-D-mannopyranoside | Pd(PPh₃)₄ | DMF | Triethylamine | 60 °C, 4 h | High (dimer) | rsc.org |

| 3,5-Dibromobenzoate | Propargyl alcohol | [Pd(dba)₂]/PPh₃/CuI | THF | Triethylamine | - | 70% | rsc.org |

This table presents data from similar Sonogashira coupling reactions, illustrating the conditions applicable for the synthesis of this compound.

Chemical Reactivity and Transformations of 3 4 Iodophenyl 2 Propyn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 3-(4-Iodophenyl)-2-propyn-1-ol is the primary site of its reactivity. This alkyne is considered an "internal" alkyne, substituted with a hydroxymethyl group on one side and a 4-iodophenyl group on the other. The propargylic alcohol motif (the C≡C-C-OH unit) is a crucial structural feature that influences the regioselectivity and stereoselectivity of addition reactions. The hydroxyl group can act as a directing group through coordination with metal catalysts, guiding incoming reagents to a specific position on the alkyne. nih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule (where X is a non-carbon atom) across the alkyne. These are atom-economical methods for introducing new functional groups and are often mediated by transition metal catalysts.

Hydroboration: The addition of a boron-hydride bond across the alkyne is a powerful method for synthesizing vinylboranes, which are versatile intermediates in organic synthesis. tdx.cat The hydroboration of internal alkynes like 3-aryl-2-propyn-1-ols can be catalyzed by various transition metals, and the choice of catalyst can influence the regioselectivity of the B-H addition. tdx.catresearchgate.net While uncatalyzed hydroboration often requires elevated temperatures, metal-catalyzed reactions can proceed under milder conditions with enhanced selectivity. tdx.cat

Research on terminal alkynes has shown that trans-hydroboration can be achieved using borenium cations, yielding Z-vinylboranes, a departure from the typical syn-addition that produces E-vinylboranes. rsc.org For propargylic alcohols, the hydroxyl group can direct the regioselectivity. For instance, BF₃·Et₂O has been used to mediate the synthesis of cyclopropylboronic acid pinacol (B44631) esters from terminal acetylenes via a hydroboration/cyclization cascade. semanticscholar.org

| Catalyst System | Substrate Type | Borane Reagent | Outcome | Reference |

| B(C₆F₅)₃ / Lutidine | Arylacetylenes | HBpin | trans-hydroboration, Z-vinylboranes | rsc.org |

| [Cp*Ru(MeCN)₃]PF₆ | Propargylic Alcohols | HBpin | β-vinylsilanes (after silylation) | nih.gov |

| Cu(I)-NHC complexes | Propargylic species | HBpin | Regioselective hydroboration | thegoodscentscompany.com |

Hydrocarbonation: This class of reactions involves the addition of a C-H bond across the alkyne. A notable example is carboboration, where a C-B bond is effectively added. A palladium-catalyzed trans-carboboration of propargyl alcohols has been developed. nih.govacs.org In this reaction, the propargyl alcohol is first deprotonated, followed by a trans-selective diboration. Subsequent palladium-catalyzed cross-coupling with an aryl iodide introduces the aryl group. acs.org This method allows for the modular synthesis of trisubstituted allylic alcohols with the newly introduced carbon substituent positioned distal to the hydroxyl group. nih.govacs.org The reaction demonstrates good functional group tolerance, leaving aryl halides on the substrate intact. acs.org

| Catalyst/Reagents | Substrate | Key Features | Product Type | Reference |

| Pd₂(dba)₃ / P(2-furyl)₃, B₂(pin)₂, [Ar₂I]OTf | Propargyl Alcohols | trans-selective arylboration | (Z)-β-borylated-γ-aryl-allylic alcohols | nih.govacs.org |

Hydrosilylation, the addition of a silicon-hydride bond across the alkyne, is a highly effective method for producing vinylsilanes. rsc.org For propargylic alcohols, the reaction can yield two different regioisomers: the α-vinylsilane (silyl group attaches to the carbon bearing the -CH₂OH group) and the β-vinylsilane (silyl group attaches to the carbon bearing the aryl group). nih.govrsc.org The regioselectivity is strongly dependent on the catalyst system. nih.gov

The hydroxyl group plays a critical directing role. nih.gov For example, the cationic ruthenium complex [CpRu(MeCN)₃]PF₆ catalyzes the trans-hydrosilylation of propargylic alcohols to selectively produce β-vinylsilanes. nih.gov In contrast, the neutral ruthenium complex [CpRuCl]₄ promotes the formation of α-vinylsilanes. nih.gov Platinum catalysts, such as an in situ prepared PtCl₂/XPhos system, are also highly efficient and regioselective, yielding (E)-β-vinylsilanes from a wide range of propargylic alcohols and silanes. rsc.orgrsc.org More recently, the use of specialized glycidyl (B131873) silanes with a Pt(0) catalyst has been shown to achieve highly regioselective formation of β-(E)-silylalkenes, with the selectivity attributed to hydrogen bonding between the glycidyl and propargylic hydroxy groups. chemrxiv.org

| Catalyst | Silane | Substrate | Selectivity | Product | Reference |

| [CpRu(MeCN)₃]PF₆ | HSiEt₃ | Propargylic Alcohols | β-selective, trans-addition | (Z)-β-silyl allylic alcohol | nih.gov |

| [CpRuCl]₄ | HSiMe₃ | Propargylic Alcohols | α-selective | α-silyl allylic alcohol | nih.gov |

| PtCl₂/XPhos | HSiEt₃ | Tertiary Propargylic Alcohols | β-selective, E-isomer | (E)-β-silyl allylic alcohol | rsc.org |

| Pt(dvs) | Glycidyldiphenyl silane | Internal Propargylic Alcohols | β-selective, E-isomer | (E)-β-silyl allylic alcohol | chemrxiv.org |

The addition of hydrogen halides (H-X) to propargyl alcohols can lead to α,β-unsaturated carbonyl compounds through a Meyer-Schuster-type rearrangement. nih.gov Electrophilic halogenation, using sources of halonium ions (X⁺), can initiate this process. The reaction of secondary propargyl alcohols with an aryl group at the propargylic carbon (like the parent structure of the target compound) with iodinating agents can yield (Z)-α-iodoenals with high selectivity. nih.gov This outcome results from a direct attack of the iodonium (B1229267) ion on the alkyne. Alternatively, if the propargylic carbon is substituted with groups that can stabilize a positive charge (like a phenyl group), a 1,2-aryl shift can occur, leading to the formation of β-haloenones. nih.gov For instance, the iodination of 2-phenylbut-3-yn-2-ol with iodine and iodic acid results in a 1,2-phenyl shift to produce a (Z)-β-iodoenone. nih.gov

| Reagent | Substrate | Key Feature | Product | Reference |

| I₂ / O₂ in Toluene (B28343) | Secondary aryl propargyl alcohols | Direct attack | (Z)-α-iodoenals | nih.gov |

| I₂ / HIO₃ in Methanol | Tertiary aryl propargyl alcohols | 1,2-Phenyl shift | (Z)-β-iodoenones | nih.gov |

Hydroamination involves the addition of an N-H bond across a multiple bond. ucl.ac.uk Gold catalysts have proven particularly effective for the intermolecular hydroamination of propargylic alcohols with anilines. ucl.ac.ukacs.orgnih.gov These reactions proceed with complete regioselectivity to afford 3-hydroxyimines as the initial products. ucl.ac.ukacs.org These intermediates are versatile and can be subsequently reduced to form 1,3-aminoalcohols or hydrolyzed to yield 3-hydroxyketones. ucl.ac.uk By altering the reaction conditions, a one-pot process can be designed to facilitate a Meyer-Schuster rearrangement followed by conjugate addition of the aniline (B41778), yielding 3-aminoketones. ucl.ac.ukacs.org

| Catalyst | Nucleophile | Substrate | Product Type | Reference |

| (Ph₃P)AuCl / AgOTf | Anilines | Propargylic Alcohols | 3-Hydroxyimine | ucl.ac.ukacs.org |

| Fe(OTf)₃ | Anilines | 3-Aryl Propargyl Alcohols | Acyclic β-Aminoketone (via tandem rearrangement/hydroamination) | sci-hub.se |

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic compounds, where two or more molecules combine to form a ring by rearranging π-electrons. nih.gov The alkyne in this compound can act as a 2π-electron component in various cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, an alkyne can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgpraxilabs.com Electron-poor alkynes are generally more reactive dienophiles. 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which are highly electron-deficient, have been shown to be extremely reactive dienophiles, undergoing [4+2] cycloaddition even with unreactive dienes like anthracene. beilstein-journals.orgresearchgate.net While the alkyne in this compound is not as activated, it can participate in Diels-Alder reactions, potentially under thermal conditions or with Lewis acid catalysis to enhance its electrophilicity.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is one of the most important reactions for alkynes, providing a direct route to five-membered heterocycles. organic-chemistry.orgwikipedia.org The reaction involves a 1,3-dipole reacting with a dipolarophile (the alkyne). A classic example is the Huisgen cycloaddition between an organic azide (B81097) and an alkyne to form a 1,2,3-triazole. organic-chemistry.org This reaction has been widely used for propargyl alcohols. For instance, 3-phenyl-2-propyn-1-ol (B127171) can undergo a one-pot reaction involving esterification, substitution with sodium azide, and subsequent intramolecular 1,3-dipolar cycloaddition to form novel 1,2,3-triazole-fused oxazinones. researchgate.net Iron-catalyzed 1,3-dipolar cycloadditions between alkynes and nitrones have also been reported to produce chiral Δ⁴-isoxazolines. rsc.org

| 1,3-Dipole | Catalyst | Substrate | Product | Reference |

| Organic Azide | None (Thermal) or Cu(I) | Propargyl Alcohol derivative | 1,2,3-Triazole | organic-chemistry.orgresearchgate.net |

| Nitrone | Fe(OTf)₂ / (S,S)-DBFOX-Ph | 3-Propioloyloxazolidin-2-one | Chiral Δ⁴-Isoxazoline | rsc.org |

| Diazoacetate | Pd(OAc)₂ / HOAc | Terminal Aryl Alkynes | 2,3,5-Trisubstituted Furan (B31954) | acs.org |

Copper-Catalyzed and Copper-Free Azide-Alkyne Cycloadditions (Click Chemistry)

The terminal alkyne functionality of this compound makes it an ideal substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. lumiprobe.comchemie-brunschwig.ch

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The copper(I)-catalyzed version of this reaction (CuAAC) is widely employed due to its high efficiency, mild reaction conditions, and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.govcreative-biolabs.com The reaction is typically carried out using a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. broadpharm.com The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent the oxidation of the Cu(I) catalyst and improve reaction outcomes. broadpharm.com The reaction is robust, tolerating a wide pH range and aqueous conditions, which is beneficial for biological applications. creative-biolabs.comnih.gov

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. creative-biolabs.com This catalytic cycle is significantly faster than the uncatalyzed thermal reaction. nih.gov

Copper-Free Azide-Alkyne Cycloadditions:

While CuAAC is highly effective, the potential cytotoxicity of copper has led to the development of copper-free click chemistry alternatives, particularly for in vivo applications. nih.gov These methods often utilize strained alkynes, such as cyclooctynes, which can react with azides without the need for a metal catalyst. mdpi.com Although this compound itself is not a strained alkyne, it can be derivatized to participate in such reactions, or used in contexts where copper catalysis is permissible.

The versatility of the azide-alkyne cycloaddition allows for the conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and surfaces, provided they are functionalized with an azide group. lumiprobe.comcore.ac.uk

Other [n+m] Cycloaddition Pathways

Beyond the well-known [3+2] azide-alkyne cycloaddition, the alkyne moiety of this compound can participate in other cycloaddition reactions. libretexts.org These reactions are valuable for the construction of various cyclic and heterocyclic systems.

One notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (the alkyne) to form a six-membered ring. libretexts.org While simple alkynes can be sluggish dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or through catalysis.

Another relevant pathway is the [4+3] cycloaddition, which involves the reaction of a 4-atom π-system (a diene) with a 3-atom π-system to generate a seven-membered ring. wikipedia.org Oxyallyl cations are commonly used as the three-atom component in these reactions. wikipedia.org

The participation of this compound in these and other cycloaddition reactions, such as [2+2+2] cycloadditions catalyzed by transition metals, expands its synthetic utility for creating complex molecular architectures. tdx.cat

Further Cross-Coupling Reactions at the Alkyne Terminus

The terminal alkyne of this compound is a key site for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex organic molecules.

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org While the iodophenyl group of this compound can also participate in Sonogashira couplings, the terminal alkyne can react with other aryl halides. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net There are also copper-free versions of the Sonogashira reaction. researchgate.net

Cadiot-Chodkiewicz Coupling:

This coupling reaction involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, leading to the formation of an unsymmetrical 1,3-diyne. alfa-chemistry.com this compound can serve as the terminal alkyne component in this transformation. alfa-chemistry.com

Other cross-coupling reactions at the alkyne terminus can also be envisaged, further broadening the synthetic possibilities.

Oligomerization and Polymerization Behaviors

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a reactive iodo-aryl group, makes it a candidate for the synthesis of oligomers and polymers.

The alkyne group can undergo polymerization through various mechanisms, including those catalyzed by transition metals. The resulting polymers would feature a polyacetylene backbone with pendant iodophenyl and hydroxymethyl groups. These functional groups could then be further modified post-polymerization.

Furthermore, the molecule can be incorporated into larger structures through reactions involving both the alkyne and the iodophenyl group. For instance, sequential cross-coupling reactions could lead to the formation of well-defined oligomers. The ability to form extended conjugated systems through these reactions is of interest for materials science applications.

Reactivity of the Propargylic Hydroxyl Group

The primary hydroxyl group in this compound offers another site for chemical modification, allowing for the introduction of different functional groups and the extension of the molecular framework.

Oxidation Reactions to Propargylic Aldehydes and Acids

The propargylic alcohol can be oxidized to the corresponding propargylic aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Mild oxidizing agents, such as manganese dioxide (MnO2), are commonly used for the selective oxidation of propargylic alcohols to the corresponding aldehydes without affecting the alkyne or the aryl iodide. Other reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can also be employed.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can oxidize the primary alcohol to a carboxylic acid. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation, is also a common strategy.

A photoinduced oxidative strategy using molecular oxygen in water has also been reported for the oxidation of various substrates, including alcohols, to the corresponding carbonyl compounds. rsc.org

Esterification and Etherification Reactions (e.g., Tetrahydropyranylation)

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification:

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. scienceready.com.auchemguide.co.uk The use of coupling agents like propylphosphonic anhydride (T3P®) can also facilitate the esterification process. researchgate.net

Etherification:

Ethers can be formed through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org The hydroxyl group can also be converted to a better leaving group, such as a tosylate, which can then be displaced by an alkoxide. mit.edu

Protection of the hydroxyl group is often necessary during other chemical transformations. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst. This protecting group is stable to many reaction conditions but can be easily removed under acidic conditions.

Gold-catalyzed reactions have also been developed for the synthesis of ethers from alcohols. researchgate.net

Interactive Data Table: Reactivity of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | R-N₃, CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

| Alkyne | Sonogashira Coupling | R'-X (Aryl/Vinyl Halide), Pd catalyst, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne |

| Alkyne | Cadiot-Chodkiewicz Coupling | R'-C≡C-X (1-Haloalkyne), Cu(I) salt, Amine base | 1,3-Diyne |

| Hydroxyl | Oxidation to Aldehyde | MnO₂, PCC, Dess-Martin Periodinane | Propargylic Aldehyde |

| Hydroxyl | Oxidation to Carboxylic Acid | KMnO₄, Jones Reagent | Propargylic Carboxylic Acid |

| Hydroxyl | Fischer Esterification | R-COOH, H₂SO₄ | Ester |

| Hydroxyl | Etherification (Williamson) | Base, R'-X (Alkyl Halide) | Ether |

| Hydroxyl | Tetrahydropyranylation | Dihydropyran, Acid catalyst | THP Ether |

Nucleophilic Substitution Reactions (e.g., Conversion to Halides, Sulfonates)

The primary hydroxyl group of this compound can be readily converted into other functional groups through nucleophilic substitution reactions. This transformation typically requires the initial conversion of the hydroxyl group, a poor leaving group, into a more reactive species.

Conversion to Halides: The synthesis of corresponding propargyl halides from this compound can be achieved using standard halogenating agents. For primary alcohols, SN2 mechanisms are typical. Common reagents for this purpose include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reagents are often preferred over hydrohalic acids (like HCl or HBr) to avoid the harsh acidic conditions and potential side reactions such as carbocation rearrangements, although rearrangements are less of a concern for primary alcohols. The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.

Conversion to Sulfonates: Alternatively, the hydroxyl group can be converted into an excellent leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). These sulfonates are stable compounds that can be isolated and are highly reactive towards a wide array of nucleophiles in subsequent substitution reactions. This two-step process allows for the introduction of various functionalities under milder conditions than direct substitution of the alcohol.

Table 1: Representative Nucleophilic Substitution Reactions

| Transformation | Reagent | Product | Typical Mechanism |

|---|---|---|---|

| Conversion to Chloride | Thionyl chloride (SOCl₂) | 1-chloro-3-(4-iodophenyl)prop-2-yne | SN2 |

| Conversion to Bromide | Phosphorus tribromide (PBr₃) | 1-bromo-3-(4-iodophenyl)prop-2-yne | SN2 |

| Conversion to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(4-iodophenyl)prop-2-yn-1-yl tosylate | - |

Acid-Catalyzed and Metal-Catalyzed Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

Propargylic alcohols, such as this compound, are known to undergo rearrangement reactions under either acidic or metal-catalyzed conditions to yield α,β-unsaturated carbonyl compounds. The most prominent of these is the Meyer-Schuster rearrangement.

The classic Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol. However, the reaction has been extended to primary propargylic alcohols and can also be facilitated by various transition-metal catalysts, such as those based on gold, ruthenium, or silver, often under milder conditions. The reaction proceeds via a formal 1,3-shift of the hydroxyl group, leading to an allenol intermediate which then tautomerizes to the more stable α,β-unsaturated aldehyde or ketone.

For this compound, a primary terminal propargylic alcohol, the Meyer-Schuster rearrangement would yield 3-(4-iodophenyl)propenal. The reaction mechanism typically begins with the protonation or coordination of the metal catalyst to the alkyne. This activation facilitates the attack of the hydroxyl group, leading to the key rearrangement step. The use of different catalysts can influence the stereoselectivity (E/Z) of the resulting α,β-unsaturated aldehyde. Gold catalysts, for instance, are known to be particularly effective for this transformation.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in the 4-iodophenyl group of the molecule is a key site for reactivity, particularly for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these types of transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center, often the rate-determining step of the catalytic cycle.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The aryl iodide of this compound is an excellent electrophilic partner for this reaction.

This reaction allows for the substitution of the iodine atom with a variety of aryl, heteroaryl, or vinyl groups, depending on the boronic acid used. The reaction conditions are generally mild, tolerant of many functional groups (including the propargylic alcohol), and the boronic acids are often stable and commercially available with low toxicity. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate or potassium phosphate. This reaction provides a direct route to biaryl structures and other conjugated systems.

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst/Reagents | Product |

|---|---|---|

| This compound + Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 3-(4-Arylphenyl)-2-propyn-1-ol |

The Heck reaction, or Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an unsaturated halide with an alkene to form a substituted alkene. The aryl iodide in this compound serves as the halide component.

In a typical Heck reaction, the aryl iodide reacts with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst (such as palladium(II) acetate), a phosphine (B1218219) ligand, and a base (like triethylamine). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. This methodology enables the introduction of a vinyl substituent at the 4-position of the phenyl ring, providing access to stilbene (B7821643) derivatives and other extended π-systems, while preserving the propargylic alcohol functionality.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. The high reactivity of aryl iodides makes this compound an ideal substrate for this transformation. The organostannane partner can introduce a wide range of alkyl, vinyl, aryl, or alkynyl groups.

A key advantage of the Stille reaction is that the reaction conditions are generally neutral and tolerant of a broad spectrum of functional groups. The main drawback is the toxicity and difficulty in removing the stoichiometric tin byproducts. The mechanism is similar to other cross-coupling reactions, proceeding via oxidative addition, transmetalation from tin to palladium, and reductive elimination.

Table 3: Overview of Cross-Coupling Reactions at the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0)/Pd(II) catalyst + Base | Aryl-Vinyl |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums, Organozinc Compounds)

The iodoaryl group of this compound can be converted into various organometallic reagents, which are themselves valuable synthetic intermediates.

Grignard Reagents : Treatment of this compound with magnesium metal can lead to the formation of the corresponding Grignard reagent. However, the presence of the acidic hydroxyl proton would require a protecting group strategy or the use of excess Grignard reagent.

Organolithiums : Halogen-lithium exchange, typically using an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures, can convert the aryl iodide into an aryllithium species. This highly reactive intermediate can then be trapped with various electrophiles. Again, the acidic proton of the alcohol must be considered.

Organozinc Compounds : The aryl iodide can be converted to an organozinc reagent through either direct insertion of zinc metal or by transmetalation from the corresponding organolithium or Grignard reagent. Organozinc reagents are generally more functional group tolerant than their Grignard or organolithium counterparts.

Applications in Hypervalent Iodine Chemistry

This compound is a precursor for the synthesis of hypervalent iodine reagents. These compounds contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5) and are valued as versatile and environmentally benign oxidizing agents and electrophilic group transfer reagents.

The iodoaryl moiety can be oxidized to form iodonium salts or other hypervalent iodine species. For example, oxidation in the presence of an appropriate counterion source can yield diaryliodonium salts. These reagents are widely used in arylation reactions. Furthermore, the alkyne functionality can be incorporated into cyclic hypervalent iodine structures, leading to reagents with unique reactivity.

Research in this area has demonstrated the utility of alkynyl-substituted iodonium salts in various synthetic transformations, including the transfer of the alkynyl group to nucleophiles.

Nucleophilic Aromatic Substitution (SNAc) Pathways

Nucleophilic aromatic substitution (SNAc) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution compared to alkyl halides. libretexts.org However, under specific conditions, particularly with strong nucleophiles or the presence of activating groups, these reactions can proceed. libretexts.orgthemasterchemistry.com

The reactivity of aryl halides in SNAc reactions can be influenced by the nature of the leaving group and the presence of electron-withdrawing or electron-donating groups on the aromatic ring. themasterchemistry.com The reaction can proceed through different mechanisms, including the addition-elimination (SNAc2) pathway, which involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex, or via a highly reactive benzyne (B1209423) intermediate. libretexts.orgthemasterchemistry.com The specific pathway is often dictated by the reaction conditions and the substrate's structure. themasterchemistry.com

While detailed studies focusing exclusively on the SNAc reactions of this compound are not extensively documented in the provided search results, the general principles of SNAc on aryl iodides provide a framework for predicting its behavior. The iodine atom, being a good leaving group, can be displaced by various nucleophiles. Microwave irradiation has been shown to significantly enhance the rates of SNAc reactions, often leading to higher yields in shorter reaction times. cem.com

| Nucleophile | Potential Product | Reaction Conditions |

| Ammonia (NH₃) | 3-(4-Aminophenyl)-2-propyn-1-ol | High temperature/pressure, catalyst (e.g., Cu(I) oxide) |

| Hydroxide (OH⁻) | 3-(4-Hydroxyphenyl)-2-propyn-1-ol | Strong base, high temperature |

| Alkoxides (RO⁻) | 3-(4-Alkoxyphenyl)-2-propyn-1-ol | Strong base |

| Amines (RNH₂) | 3-(4-(Alkylamino)phenyl)-2-propyn-1-ol | Catalyst, heat |

Integrated Cascade and Tandem Reactions Involving Multiple Functional Groups

The multifunctional nature of this compound makes it an ideal candidate for cascade and tandem reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex molecular architectures.

Intramolecular Cyclizations and Annulations (e.g., Enyne-Allene Cyclizations)

The presence of both an alkyne and a propargyl alcohol in this compound, along with the reactive C-I bond, opens up possibilities for various intramolecular cyclization reactions. These reactions are powerful tools for synthesizing cyclic and polycyclic compounds.

One notable transformation in this category is the enyne-allene cyclization. While not directly detailed for this specific compound, related systems undergo fascinating rearrangements. For instance, the Alder-ene reaction of certain diynyl propiolate derivatives can generate an enyne-allene intermediate. nih.gov This intermediate can then participate in further cyclizations, such as a Myers-Saito cycloaromatization, to form highly functionalized benzo-fused rings. nih.gov The pathway of these cyclizations can be influenced by substituents and reaction conditions, sometimes proceeding through concerted pathways and other times through stepwise diradical mechanisms. comporgchem.com

Polyene cyclizations initiated by an allene (B1206475) group have also been developed, providing an efficient route to construct polycyclic skeletons. nih.govrsc.org These reactions often exhibit high stereoselectivity. nih.govrsc.org Furthermore, intramolecular aldol-type reactions have been utilized in the synthesis of indanones from related allylic alcohol derivatives. researchgate.net

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov This approach offers significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. nih.govnih.gov

The functional groups present in this compound (alkyne, alcohol, aryl iodide) make it a potentially valuable component in various MCRs. For example, the alkyne moiety can participate in palladium-catalyzed hydroalkynylation reactions with allenes to form conjugated enynes. organic-chemistry.org The aryl iodide can be utilized in transition metal-catalyzed cross-coupling reactions, which can be integrated into MCR sequences.

Several named MCRs, such as the Biginelli, Hantzsch, Passerini, and Ugi reactions, are cornerstones of combinatorial chemistry and drug discovery. tcichemicals.comnih.gov While specific examples employing this compound in these classic MCRs were not found, its structural motifs are amenable to such transformations. For instance, the alcohol group could potentially react in a Passerini or Ugi reaction after oxidation to the corresponding aldehyde or conversion to an isocyanide. The development of novel MCRs is an active area of research, and substrates like this compound offer a platform for discovering new and useful transformations.

Recent advancements have seen the development of three-component reactions for the synthesis of complex heterocyclic structures, such as quinoxalin-2(1H)-ones, under mild conditions. mdpi.com These reactions often proceed through free-radical cascade processes. mdpi.com

| Reaction Type | Potential MCR Partners | Potential Product Class |

| Palladium-catalyzed coupling/cyclization | Terminal alkynes, carbon monoxide | Functionalized lactones |

| Radical-mediated cascade | Alkenes, radical initiators | Complex polycyclic systems |

| Isocyanide-based MCRs (after functional group modification) | Aldehydes, carboxylic acids, amines | Peptidomimetics, highly substituted heterocycles |

Spectroscopic Characterization Methodologies for 3 4 Iodophenyl 2 Propyn 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For 3-(4-Iodophenyl)-2-propyn-1-ol and its derivatives, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon frameworks.

¹H and ¹³C NMR Spectroscopy:

In the ¹H NMR spectrum of the parent compound, 3-phenyl-2-propyn-1-ol (B127171), characteristic signals include multiplets in the aromatic region (δ 7.30-7.46 ppm) corresponding to the phenyl protons. mpg.de The methylene (B1212753) protons adjacent to the hydroxyl group typically appear as a distinct signal. For propan-1-ol, the three different chemical environments of the carbon atoms result in three distinct peaks in the ¹³C NMR spectrum. docbrown.info The carbon atoms of the ethynyl (B1212043) group in phenylacetylene (B144264) derivatives exhibit characteristic shifts in the ¹³C NMR spectrum, with the carbon attached to the phenyl group appearing at a different chemical shift than the terminal alkyne carbon. mpg.de

Derivatization of this compound leads to predictable changes in the NMR spectra. For instance, esterification of the hydroxyl group will shift the signals of the adjacent methylene protons downfield.

¹¹B NMR Spectroscopy:

When this compound is incorporated into organoboron compounds, ¹¹B NMR spectroscopy becomes an invaluable tool. worktribe.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. sdsu.edu Trivalent organoboranes typically show broad signals in the range of δ 30 to 60 ppm, while tetravalent organoborates exhibit sharper, upfield-shifted signals, usually between δ -30 and 0 ppm. researchgate.net For instance, a study on diadenosine borate (B1201080), a boron-containing natural product, identified a clear ¹¹B signal at δ 7.0 ppm, indicative of a borate species. nih.gov The coupling between boron and adjacent nuclei, such as ¹H or ¹³C, can provide further structural information, although fast quadrupolar relaxation can sometimes obscure these couplings in solution-state NMR. researchgate.net Solid-state ¹¹B NMR can be particularly useful in these cases, providing data on the intrinsic electronic structure without the influence of solvent interactions. rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 3-Phenyl-2-propyn-1,1-d2-1-ol-1-¹³C | ¹H | 7.42-7.46 (m, 2H), 7.30-7.33 (m, 3H) | CDCl₃ |

| 3-Phenyl-2-propyn-1,1-d2-1-ol-1-¹³C | ¹³C | 128.98, 128.27, 122.54, 87.11, 85.64, 51.10 | CDCl₃ |

| Diadenosine borate | ¹¹B | 7.0 | H₂O |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rsc.org This allows for the unambiguous identification of the elemental composition of this compound and its derivatives.

For example, in the characterization of a deuterated and ¹³C-labeled analog, 3-Phenyl-2-propyn-1,1-d2-1-ol-1-¹³C, HRMS (ESI) was used to confirm its composition. The calculated m/z for its sodium adduct [M + Na]⁺ was 158.0626, and the experimentally found value was 158.0627, confirming the molecular formula C₈¹³CH₆D₂ONa⁺. mpg.de Similarly, for a pyruvate (B1213749) ester derivative, the calculated m/z for [M + Na]⁺ was 229.0715, which matched the found value. mpg.de This level of precision is essential for distinguishing between compounds with very similar nominal masses and for verifying the successful incorporation of isotopes.

The choice of ionization technique, such as Electrospray Ionization (ESI) or Desorption Chemical Ionization (DCI), can be tailored to the specific derivative being analyzed. rsc.org

| Compound | Ion | Calculated m/z | Found m/z | Method |

| 3-Phenyl-2-propyn-1,1-d2-1-ol-1-¹³C | [M + Na]⁺ | 158.0626 | 158.0627 | ESI |

| 3-Phenyl-2-propyn-1-¹³C-1,1-d2-1-yl 1-¹³C-pyruvate | [M + Na]⁺ | 229.0715 | 229.0715 | ESI |

| Diadenosine borate | [M]⁻ | 541.1697 | 541.1697 | Direct Infusion |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives. worktribe.comrsc.orgsccwrp.org These methods probe the vibrational modes of molecules, which are sensitive to bond types and molecular structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. A sharp, weak to medium absorption for the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the CH₂ group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net The C-I stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, making it a useful diagnostic peak. Aromatic ring vibrations also give rise to characteristic Raman bands. scifiniti.com For instance, in a related phenylpropynone derivative, C-H stretching vibrations were observed in the Raman spectrum at 3073 cm⁻¹. researchgate.net

Differences in the crystalline forms (polymorphs) of a compound can lead to observable changes in their vibrational spectra, including shifts in frequency, changes in relative intensities, and the appearance or disappearance of bands. americanpharmaceuticalreview.com

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | IR | 3200-3600 (broad) |

| C≡C Stretch (alkyne) | IR, Raman | 2100-2260 |

| C-H Stretch (aromatic) | IR, Raman | 3000-3100 |

| C-H Stretch (alkane) | IR, Raman | 2850-2960 |

X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org For complex derivatives of this compound, this technique can provide unambiguous proof of structure, including the absolute stereochemistry of chiral centers. researchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This method has been used to determine the structures of a wide range of complex organic and organometallic compounds, including those with intricate stereochemistry. researchgate.net For example, the absolute stereochemistry of an enantiomerically pure α,β-diamino acid derivative was unambiguously determined by X-ray crystallographic analysis. researchgate.net While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled. libretexts.org

Theoretical and Computational Investigations of 3 4 Iodophenyl 2 Propyn 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. iaea.org DFT calculations can elucidate the fundamental electronic structure and energy landscape of 3-(4-iodophenyl)-2-propyn-1-ol.

The flexibility of this compound arises from the rotation around its single bonds, specifically the C-C bond linking the hydroxymethyl group to the alkyne and the C-O bond of the alcohol. Conformational analysis via DFT would identify the most stable three-dimensional arrangements (conformers) of the molecule.

A computational study would involve a systematic scan of the potential energy surface by rotating the dihedral angle of the -CH₂OH group relative to the plane of the phenyl ring. This process identifies energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. The relative energies of these conformers are crucial for understanding the molecule's predominant shapes at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Anti-periplanar | ~180° | 0.00 | 75% |

| Syn-clinal (Gauche) | ~60° | 0.85 | 12.5% |

| Syn-clinal (Gauche) | ~-60° | 0.85 | 12.5% |

Note: This table is illustrative and based on general principles of conformational analysis for similar alcohols. Actual values would require specific DFT calculations.

The results would likely show that the anti-periplanar conformer, where the hydroxyl group is oriented away from the bulky phenyl ring, is the most stable due to minimized steric hindrance.

DFT calculations provide a wealth of information about the electronic nature of a molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. rsc.org

For this compound, the electron-rich alkyne and the lone pairs on the oxygen atom would significantly contribute to the HOMO. The LUMO is expected to be distributed over the aromatic ring and the C-I bond, influenced by the iodine's ability to accept electron density via σ-hole interactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output. The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, a negative potential (red/yellow) would be expected around the oxygen atom and the π-system of the alkyne, while a positive potential (blue) would be found on the hydroxyl hydrogen and, notably, on the iodine atom (a phenomenon known as the σ-hole), making it a site for potential halogen bonding. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates moderate electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | ~2.1 D | Reflects the molecule's overall polarity. |

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. rsc.org For a propargyl alcohol derivative, a relevant reaction to study would be its hydration or cyclization, which can be catalyzed by transition metals like gold(I). rsc.org

A theoretical investigation into a hypothetical Au(I)-catalyzed hydration would proceed as follows:

Reactant Complex Formation: Modeling the initial coordination of the gold catalyst to the alkyne π-system.

Nucleophilic Attack: Simulating the attack of a water molecule on the activated alkyne. DFT calculations can determine whether the attack is favored at the internal or terminal carbon of the alkyne, thus predicting the reaction's regioselectivity. rsc.org

Transition State Search: Locating the transition state structure for the nucleophilic attack and calculating its energy barrier (activation energy). This is the rate-determining step of this phase.

Protodeauration/Tautomerization: Modeling the subsequent steps of proton transfer and keto-enol tautomerization to yield the final α,β-unsaturated ketone product. nih.gov

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, providing deep insight into the reaction mechanism and the factors controlling its efficiency and selectivity.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Comparing these predicted shifts with experimental data helps to confirm the proposed structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the assignment of major peaks in an experimental IR spectrum to specific vibrational modes, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and vibrations associated with the iodophenyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. vanderbilt.edu This provides information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations (e.g., π → π* transitions).

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR (δ, ppm) | 4.45 | 4.42 | -CH₂OH |

| ¹³C NMR (δ, ppm) | 93.5 | 94.1 | Phenyl-C-I |

| IR (cm⁻¹) | 3350 | 3345 | O-H stretch |

| IR (cm⁻¹) | 2230 | 2225 | C≡C stretch |

| UV-Vis (λ_max, nm) | 255 | 258 | π → π* transition |

Note: This table is for illustrative purposes. Experimental values would need to be determined in a laboratory setting.

Applications of 3 4 Iodophenyl 2 Propyn 1 Ol in Advanced Organic Synthesis and Materials Science

As a Precursor for Complex Heterocyclic Architectures

The dual reactivity of 3-(4-Iodophenyl)-2-propyn-1-ol, stemming from its terminal alkyne, hydroxyl group, and iodo-substituted aromatic ring, allows for its participation in a variety of cyclization and annulation reactions. This makes it an ideal starting material for building intricate heterocyclic scaffolds that are central to medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Quinolines)

The construction of nitrogen-containing heterocycles is a cornerstone of organic synthesis, and this compound serves as a potent building block for several important classes.

Pyrroles: While the classic Paal-Knorr synthesis, involving the condensation of 1,4-dicarbonyl compounds with primary amines, is a fundamental method for pyrrole (B145914) formation, modern variations allow for the use of precursors like propargylic alcohols. wikipedia.orgalfa-chemistry.comrsc.orgyoutube.comorganic-chemistry.org The reaction of this compound with suitable nitrogen-containing reagents can be catalyzed to yield highly substituted pyrroles. The iodophenyl group remains intact during these transformations, providing a site for subsequent cross-coupling reactions to further diversify the final product.

Pyrazoles: Propargylic alcohols are established precursors for pyrazole (B372694) synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.orgpharmaguideline.comrsc.org One effective method involves an iron(III) chloride-mediated propargylic substitution with a hydrazine (B178648) derivative, followed by an iodine-promoted cyclization to yield iodo-3H-pyrazoles. organic-chemistry.org Another approach is the acid-catalyzed propargylation of N,N-diprotected hydrazines, which then undergoes a base-mediated 5-endo-dig cyclization. organic-chemistry.org Applying these methods to this compound allows for the regioselective synthesis of pyrazoles bearing the versatile 4-iodophenyl substituent.

Quinolines: The synthesis of quinolines can be efficiently achieved through the electrophilic cyclization of N-(2-alkynyl)aniline intermediates. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org this compound can be reacted with a substituted aniline (B41778) to form the necessary N-(2-alkynyl)aniline precursor. Subsequent treatment with an electrophile, such as iodine monochloride (ICl) or bromine (Br2), induces a 6-endo-dig cyclization to furnish 3-halo-substituted quinolines. nih.gov This strategy provides a direct route to functionalized quinolines where the 4-iodophenyl group can be used for further molecular elaboration. nih.govresearchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Method | Role of this compound | Key Reagents |

|---|---|---|---|

| Pyrrole | Paal-Knorr Synthesis Variants | Propargyl alcohol precursor | Primary amines, transition metal catalysts |

| Pyrazole | Propargylic Substitution/Cyclization | Propargyl alcohol substrate | Hydrazine derivatives, FeCl₃, Iodine organic-chemistry.org |

| Quinoline | Electrophilic Cyclization | Precursor to N-(2-alkynyl)aniline | Anilines, ICl, Br₂ nih.gov |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Benzoxazines)

Oxygen-containing heterocycles are prevalent in natural products and pharmaceuticals, and this compound provides a valuable entry point to their synthesis. iajpr.com

Furans: The Paal-Knorr furan (B31954) synthesis is a well-established route from 1,4-dicarbonyls. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For alkyne precursors, electrophilic iodocyclization is a powerful tool for constructing substituted furans. nih.govnih.govresearchgate.net The reaction of gem-difluorohomopropargyl alcohols with iodine or iodine monochloride, for example, yields fluorinated iodofurans. nih.gov Similarly, this compound can undergo acid-catalyzed or metal-catalyzed (e.g., gold) cyclization reactions to form furan rings, leveraging the reactivity of the propargyl alcohol system. organic-chemistry.org

Benzoxazines: The synthesis of 1,4-benzoxazines from propargylic alcohols has been demonstrated through innovative cascade reactions. rsc.orgrsc.org A yttrium(III) triflate-catalyzed formal [4+2] cyclization between benzoxazoles and propargyl alcohols proceeds via a ring-opening and regioselective ring-closure process. rsc.orgrsc.org This methodology can be applied to this compound to generate complex benzoxazine (B1645224) structures containing an aldehyde group, which is useful for further transformations. rsc.org The standard synthesis of benzoxazines typically involves the Mannich condensation of a phenol, an amine, and formaldehyde. nih.govresearchgate.net

Table 2: Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | General Method | Role of this compound | Key Reagents/Catalysts |

|---|---|---|---|

| Furan | Electrophilic Iodocyclization | Alkynyl alcohol substrate | I₂, ICl, Acid catalysts, Gold salts nih.govorganic-chemistry.org |

| Benzoxazine | Cascade [4+2] Cyclization | Propargyl alcohol reactant | Benzoxazoles, Y(OTf)₃ rsc.orgrsc.org |

Synthesis of Sulfur and Selenium-Containing Heterocycles

The versatility of this compound extends to the synthesis of heterocycles containing heavier chalcogens like sulfur and selenium, which are of interest for their unique electronic properties and biological activities.

Sulfur-Containing Heterocycles: Thiophenes can be prepared via a variation of the Paal-Knorr synthesis using a sulfurizing agent like phosphorus pentasulfide. wikipedia.org More direct methods involve the cyclization of acetylenic compounds with sulfur sources. umich.eduorganic-chemistry.org For instance, propargyl alcohols can be used in transition metal-mediated cycloadditions to prepare oxathiolene oxides by reacting with sulfur dioxide. scispace.com

Selenium-Containing Heterocycles: The direct cyclization of acetylenes is a known method for incorporating selenium into heterocyclic rings. mdpi.com Selenophenes, for example, have been synthesized from acetylenic precursors and elemental selenium at elevated temperatures. mdpi.comnih.gov Modern protocols allow for milder conditions. The reaction of alkynyl aldehydes with hydrazines followed by cyclization with phenylselenyl chloride is one route to selenium-substituted pyrazoles. nih.gov The alkyne moiety of this compound is a suitable reaction partner for various selenium reagents to construct selenophenes and other selenaheterocycles. chim.itnih.govresearchgate.net

In the Preparation of Labeled and Fluorescent Compounds

Beyond its role in constructing heterocyclic cores, this compound is a valuable tool for creating molecular probes and analytical standards, owing to its suitability for isotopic labeling and fluorophore incorporation.

Deuterium (B1214612) Labeling for Mechanistic Studies and Analytical Standards

Isotopic labeling, particularly with deuterium, is a critical technique for elucidating reaction mechanisms and preparing internal standards for mass spectrometry. acs.orgresearchgate.netchem-station.com The structure of this compound offers several sites for deuterium incorporation. The acidic protons of the hydroxyl group and the terminal alkyne can be exchanged with deuterium using D₂O. Furthermore, the propargylic position can be deuterated through specific catalytic processes. princeton.edu Such deuterium-labeled analogues are instrumental in performing kinetic isotope effect studies to probe the rate-determining steps of the various cyclization reactions in which this compound participates. acs.orgresearchgate.net

Fluorophore Incorporation for Imaging and Sensing Applications

The 4-iodophenyl group is an excellent synthetic handle for introducing fluorophores into a molecule. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira couplings. By reacting this compound with a boronic acid- or alkyne-functionalized fluorescent dye, a new molecule is created that combines the reactive propargyl alcohol moiety with a fluorescent reporter. nih.govresearchgate.net These hybrid molecules can be further elaborated, for example, by incorporating them into larger structures like polymers or bioconjugates for use in cellular imaging. nih.govnih.gov The "click-on" fluorescence phenomenon, where the fluorescence of a dye is activated upon reaction (e.g., an alkyne reacting with an azide), is a powerful strategy for developing fluorogenic probes for bioimaging. nih.gov

Table 3: Applications in Labeled and Fluorescent Compounds

| Application | Key Structural Feature | Methodology | Purpose |

|---|---|---|---|

| Deuterium Labeling | -OH, C≡C-H, propargylic -CH₂- | H/D exchange (D₂O), Catalytic deuteration | Mechanistic studies, Analytical standards acs.orgprinceton.edu |

| Fluorophore Incorporation | 4-Iodophenyl group | Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Fluorescence imaging, Chemical sensing nih.govnih.gov |

Role in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. mdpi.com this compound is an ideal scaffold for such syntheses due to its three orthogonal functional groups, which can be addressed by distinct and high-yielding chemical reactions.

The key reactions that underscore the utility of this compound in library synthesis are the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The carbon-iodine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.org This reaction efficiently forms a new carbon-carbon bond between the sp²-hybridized carbon of the aryl iodide and an sp-hybridized carbon of a terminal alkyne. wikipedia.orglibretexts.org This allows for the introduction of a wide variety of alkyne-containing fragments at this position, creating a first point of diversity in a chemical library. The reaction is known for its mild conditions and tolerance of numerous functional groups. beilstein-journals.org

Click Chemistry (CuAAC): The terminal alkyne group of this compound is a perfect handle for CuAAC reactions. This highly efficient and regiospecific reaction joins the alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org The bio-orthogonal nature and near-perfect reliability of this reaction make it an exceptional tool for linking the core scaffold to a vast array of azide-tagged molecules, representing a second point of diversity. organic-chemistry.org

Derivatization of the Hydroxyl Group: The primary alcohol (-CH₂OH) provides a third site for diversification. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into esters, ethers, or amines through various well-established synthetic transformations.

By systematically combining these reactions, a large and complex library of compounds can be generated from this single precursor. For instance, one could first perform a Sonogashira coupling on the iodo-group, then engage the alkyne in a click reaction, and finally, derivatize the alcohol. The reliability of these reactions makes the process suitable for automated, high-throughput synthesis platforms.

Table 1: Illustrative Reaction Yields for Library Synthesis Using Aryl Iodide and Alkyne Functionalities

| Reaction Type | Aryl Iodide Substrate | Alkyne/Azide Substrate | Catalyst/Conditions | Product Type | Typical Isolated Yield (%) | Reference |

| Sonogashira Coupling | Iodobenzene | Phenylacetylene (B144264) | 0.5 mol % PdCl₂(PPh₃)₂, [TBP][4EtOV], 55 °C | Diphenylacetylene | 95% | beilstein-journals.orgnih.gov |

| Sonogashira Coupling | 4-Iodoanisole | Propargyl alcohol | 0.5 mol % PdCl₂(PPh₃)₂, [TBP][4EtOV], 55 °C | 3-(4-methoxyphenyl)prop-2-yn-1-ol | 88% | nih.gov |

| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | Phenylacetylene | 0.5 mol % PdCl₂(PPh₃)₂, [TBP][4EtOV], 55 °C | 1-(phenylethynyl)-4-nitrobenzene | 96% | beilstein-journals.orgnih.gov |

| CuAAC | Phenylacetylene | Benzyl Azide | CuI/DIPEA/HOAc | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Excellent | organic-chemistry.org |

| CuAAC | Propargyl alcohol | 1-Azidohexane | Cu(I) source | 1-(1-hexyl-1H-1,2,3-triazol-4-yl)methanol | High | nih.gov |

Building Block for Functional Materials and Polymers

The same reactive handles that make this compound valuable in combinatorial chemistry also establish it as a critical building block for the synthesis of advanced functional materials and polymers. rsc.org The rigid phenyl-alkyne structure is a common motif in materials designed for optoelectronic applications.

Conjugated polymers, characterized by alternating single and multiple bonds, are foundational materials in organic electronics due to their unique electronic and optical properties. primescholars.com this compound is an excellent precursor for such materials.

Through reactions like the Sonogashira coupling, this molecule can be used in step-growth polymerization. For example, a di-alkyne monomer could be reacted with this compound, which would then be further coupled with another monomer, to build up a conjugated polymer backbone. The resulting poly(arylene ethynylene)s are a class of polymers investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The conjugated framework can be designed to emit light of specific wavelengths upon electrical excitation.

Organic Photovoltaics (OPVs): These materials can absorb light to generate excitons (electron-hole pairs), which can then be separated to produce an electrical current.

Organic Field-Effect Transistors (OFETs): The ability of the conjugated system to transport charge carriers is the basis for their use as the active layer in transistors.

The iodophenyl and alkyne groups allow for the precise construction of polymers with tailored conjugation lengths and electronic properties, which are critical for optimizing device performance. mdpi.com The hydroxyl group can be used to tune solubility or to anchor the material to a substrate.

The design of novel polymers with specific properties is a major focus of materials science. This compound facilitates innovative polymer design in several ways:

Pendant Functionalization: The molecule can be attached as a side chain to a pre-existing polymer backbone. For example, a polymer with azide side chains could be functionalized with this compound via a CuAAC reaction. nih.gov This would decorate the polymer with iodophenyl groups, which could then undergo further reactions (e.g., subsequent Sonogashira couplings) to create complex, graft-like structures or cross-linked networks.

Monomer for Step-Growth Polymerization: As mentioned, it can act as a monomer in polymerization schemes. A self-coupling Sonogashira reaction (after converting the alcohol to a group that can be coupled, or by using a di-iodinated version) could, in principle, lead to the formation of poly(phenylene ethynylene)s. The resulting polymers would possess reactive hydroxyl groups along the backbone, which could be used for post-polymerization modification to fine-tune properties like hydrophilicity, cross-linking density, or for the attachment of bioactive molecules.

Surface Modification: The molecule can be used to modify surfaces. The alkyne can be "clicked" onto an azide-functionalized surface, presenting the iodophenyl group for further chemistry or the hydroxyl group to alter surface properties like wettability.

The ability to precisely place functional groups within a macromolecular structure is essential for creating materials with advanced capabilities, and building blocks like this compound are instrumental in this endeavor.

Future Research Directions and Perspectives on 3 4 Iodophenyl 2 Propyn 1 Ol Chemistry

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral propargylic alcohols is a significant area of organic chemistry, as these motifs are precursors to a wide array of complex molecules. nih.gov Future research will likely focus on the development of catalytic asymmetric methods to produce enantiomerically enriched 3-(4-iodophenyl)-2-propyn-1-ol and its derivatives.

Key research objectives in this area include:

Asymmetric Alkynylation: Adapting established methods for the asymmetric addition of terminal alkynes to aldehydes, using chiral catalysts, could provide a direct route to chiral propargylic alcohols. organic-chemistry.org For instance, catalyst systems based on zinc triflate (Zn(OTf)₂) paired with chiral ligands like (+)-N-methylephedrine have proven effective for a range of aldehydes and could be optimized for the synthesis of chiral derivatives related to the this compound scaffold. organic-chemistry.org